molecular formula C8H7N3O B13808739 3-Pyridin-4-ylprop-2-ynehydrazide

3-Pyridin-4-ylprop-2-ynehydrazide

Cat. No.: B13808739
M. Wt: 161.16 g/mol
InChI Key: BECFSLFMJBDURR-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylprop-2-ynehydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridine ring attached to a prop-2-yne group, which is further connected to a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-ylprop-2-ynehydrazide typically involves the reaction of pyridine-4-carboxylic acid hydrazide with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-ylprop-2-ynehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-yne group to a double or single bond.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products

    Oxidation: Produces pyridine-4-carboxylic acid derivatives.

    Reduction: Yields reduced forms of the original compound, such as 3-Pyridin-4-ylprop-2-enehydrazide.

    Substitution: Results in various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-Pyridin-4-ylprop-2-ynehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Pyridin-4-ylprop-2-ynehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids or proteins, disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridin-4-yl-1,2,4-triazines: These compounds share the pyridine ring but have different functional groups, leading to distinct chemical properties and applications.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural motifs but are used primarily in anti-tubercular research.

Uniqueness

3-Pyridin-4-ylprop-2-ynehydrazide is unique due to its specific combination of a pyridine ring with a prop-2-yne and hydrazide group. This structure imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-pyridin-4-ylprop-2-ynehydrazide

InChI

InChI=1S/C8H7N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,9H2,(H,11,12)

InChI Key

BECFSLFMJBDURR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CC(=O)NN

Origin of Product

United States

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